molecular formula C16H22ClNO4 B2592637 Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate CAS No. 1258595-00-4

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate

Cat. No.: B2592637
CAS No.: 1258595-00-4
M. Wt: 327.81
InChI Key: NIDKCCJZUOZEQN-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is a synthetic intermediate characterized by a tert-butoxycarbonyl (Boc)-protected amine on a 4-chlorophenyl ring, with an ethyl propanoate ester at the benzylic position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic workflows, particularly under basic or nucleophilic conditions. The 4-chloro substituent introduces electron-withdrawing effects, influencing both electronic and steric properties of the aromatic system. This compound is commonly utilized in pharmaceutical and peptide synthesis due to its balance of reactivity and stability .

Properties

IUPAC Name

ethyl 3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4/c1-5-21-14(19)9-7-11-6-8-12(17)13(10-11)18-15(20)22-16(2,3)4/h6,8,10H,5,7,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKCCJZUOZEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate typically involves the following steps:

    Formation of the Intermediate: The starting material, 4-chloroaniline, undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) to form 4-chloro-N-(tert-butoxycarbonyl)aniline.

    Alkylation: The intermediate is then subjected to alkylation with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields a methoxy-substituted derivative.

    Deprotection: Removal of the Boc group yields Ethyl 3-(3-amino-4-chlorophenyl)propanoate.

Scientific Research Applications

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The Boc-protected amine can be deprotected to reveal a free amine, which can then interact with biological targets or undergo further chemical transformations

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Property Target Compound Compound Compound
Molecular Formula C₁₆H₂₁ClN₂O₄ C₁₉H₁₈ClN₃O₆ C₁₇H₂₆ClNO₅
Key Substituents - 3-(Boc-amino)
- 4-Cl
- 2-Cl, 4-NO₂ (nitro)
- 4-methylphenyl
- 3-methoxy
- 4-isobutoxy
- Free amino (HCl salt)
Protective Groups Boc on amine None (nitro group as electron-withdrawing substituent) Amine as hydrochloride salt
Solubility Low polarity (Boc and ethyl ester reduce solubility) Moderate (nitro and methyl enhance polarity slightly) High (hydrochloride salt increases aqueous solubility)
Stability Stable under basic conditions; Boc cleavage under acid Nitro group sensitive to reduction; methyl improves thermal stability Hydrochloride salt stable in dry conditions; sensitive to base
Typical Applications Peptide synthesis intermediates Agrochemical precursors (nitro for further derivatization) Pharmaceutical intermediates (free amino for coupling)

Electronic and Steric Effects

  • Target Compound : The 4-Cl substituent exerts an electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at specific positions. The Boc group shields the amine, reducing nucleophilicity and preventing unwanted side reactions during synthesis .
  • Compound: The 2-chloro-4-nitro substitution creates a strongly electron-deficient aromatic system. The nitro group directs further reactions (e.g., reduction to amine) and increases reactivity in coupling reactions.
  • Compound: Methoxy and isobutoxy groups are electron-donating, increasing electron density on the aromatic ring. The free amino group (as HCl salt) enhances reactivity in amide bond formation but requires careful handling to avoid decomposition in humid or basic environments .

Stability and Handling Considerations

  • Target Compound : Stable in anhydrous environments but susceptible to Boc cleavage in acidic media. Storage at low temperatures (-20°C) is recommended for long-term stability .
  • Compound : Nitro groups pose explosion risks under high heat or shock. Requires inert atmosphere handling during reductions .
  • Compound : Hydrochloride salt hygroscopic; must be stored in desiccated conditions. Freebase generation in basic conditions may lead to decomposition .

Pharmacological Relevance

  • The target compound’s Boc-protected amine is critical in prodrug design, enabling controlled release of active pharmaceutical ingredients (APIs) .
  • The compound’s amino group has been leveraged in kinase inhibitor synthesis, with the hydrochloride salt improving bioavailability in preclinical studies .

Biological Activity

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 1258595-00-4
  • Molecular Formula: C16H22ClN O4
  • Molecular Weight: 327.81 g/mol
  • Purity: 95% .

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The compound has been shown to inhibit certain enzymes, potentially affecting pathways involved in cell signaling and metabolism.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on various protein targets, including kinases and proteases, which play crucial roles in cell proliferation and survival. For instance, the related compound EDI048 has demonstrated efficacy as a PI(4)K inhibitor, which is essential for treating gastrointestinal infections caused by Cryptosporidium .

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific cellular pathways. For example, investigations into related compounds have shown that structural modifications can significantly impact their inhibitory potency. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of various related compounds against specific enzymes.

Compound NameTarget EnzymeIC50 (nM)
Ethyl GlycinateCpPI(4)K2–7
EDI048CpPI(4)K5.2
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

In Vivo Studies

In vivo studies utilizing animal models have demonstrated the therapeutic potential of structurally similar compounds. For instance, EDI048 was effective in reducing symptoms of cryptosporidiosis in neonatal calves, suggesting that similar derivatives may possess comparable efficacy in treating gastrointestinal infections .

Case Studies

A notable case study involving a structurally analogous compound (EDI048) provided insights into the pharmacodynamics and safety profile necessary for pediatric applications. The study revealed that high gastrointestinal exposure was critical for therapeutic effectiveness while minimizing systemic exposure .

Q & A

Q. Critical Conditions :

  • Temperature control (0–25°C) during Boc protection to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Catalyst selection (e.g., zinc for nitro-group reduction, as shown in similar syntheses with 48% overall yield) .

How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl), Boc methyl groups (δ 1.4 ppm), and ethyl ester protons (δ 1.2–4.1 ppm) .
    • 13C NMR : Confirm ester carbonyl (δ ~170 ppm) and Boc carbonyl (δ ~155 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally related hydroxamic acid derivatives .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Advanced Tip : Overlapping signals in crowded regions (e.g., aromatic protons) can be resolved using 2D NMR (COSY, HSQC) .

What strategies are effective in mitigating side reactions during the coupling steps of tert-butoxycarbonyl-protected intermediates in this compound's synthesis?

Q. Advanced Research Focus

  • Competing Hydrolysis : Minimize exposure to moisture by using anhydrous solvents and inert atmospheres .
  • Byproduct Formation : Optimize stoichiometry of coupling agents (e.g., CDI) to avoid excess reagent, which can lead to urea byproducts .
  • Temperature Control : Maintain reactions at 0–5°C during Boc deprotection to prevent racemization or degradation .

Case Study : In a related synthesis, zinc-mediated reduction of nitro groups required strict pH control (pH 4–5) to avoid over-reduction .

How should researchers approach discrepancies observed in NMR spectral data between theoretical predictions and experimental results for this compound?

Q. Advanced Research Focus

  • Signal Assignment : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Dynamic Effects : Investigate rotameric forms of the Boc group, which can split signals (e.g., tert-butyl protons appearing as broad singlets) .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed esters or de-Boc intermediates) .

Example : In a crystal structure study, unexpected NOE correlations were resolved by confirming conformational flexibility via X-ray diffraction .

What are the recommended protocols for evaluating the hydrolytic stability of the tert-butoxycarbonyl (Boc) protecting group in this compound under various pH conditions?

Q. Advanced Research Focus

  • Acidic Hydrolysis : Expose the compound to trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) and monitor Boc cleavage via TLC or HPLC .
  • Basic Conditions : Test stability in aqueous NaOH (pH 12) to assess ester hydrolysis vs. Boc retention .
  • Kinetic Studies : Use 1H NMR to track degradation rates at 25°C and 40°C, comparing half-lives under different conditions.

Data Interpretation : The 4-chlorophenyl group may enhance electron-withdrawing effects, accelerating Boc cleavage in acidic media .

In mechanistic studies, what experimental approaches can elucidate the influence of the 4-chlorophenyl substituent on the electronic environment of the Boc-protected amino group?

Q. Advanced Research Focus

  • Hammett Analysis : Compare reaction rates (e.g., Boc deprotection) with analogs bearing electron-donating/withdrawing groups .
  • Computational Modeling : Perform DFT calculations to map electron density around the amino group and assess resonance effects .
  • Spectroscopic Probes : Use IR spectroscopy to correlate C=O stretching frequencies (Boc group) with electronic perturbations from the 4-chlorophenyl ring .

Key Finding : The 4-chloro substituent likely stabilizes the Boc group via inductive effects, as observed in related chlorophenyl-Boc derivatives .

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